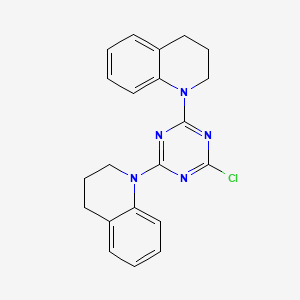

1,1'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline

Description

Historical Development of s-Triazine Derivatives in Medicinal Chemistry

The s-triazine nucleus (1,3,5-triazine) has been a cornerstone of medicinal chemistry since the mid-20th century, with its synthetic versatility enabling diverse functionalization patterns. Early applications focused on agricultural chemicals like atrazine, but the discovery of altretamine (Hexalen®) in 1990 as an alkylating antineoplastic agent marked the scaffold's entry into clinical oncology. The sequential substitution capability of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) allowed systematic derivatization, with temperature-controlled reactions facilitating the introduction of pharmacophores at C-2, C-4, and C-6 positions.

Modern developments emphasize hybrid architectures, where s-triazine serves as a planar anchor for bioactive moieties. For instance, gedatolisib (PI3K/mTOR inhibitor) and enasidenib (IDH2 inhibitor) demonstrate how triazine-based hybrids overcome limitations of monocyclic agents in target engagement and metabolic stability. The evolution from simple chlorotriazines to bis- and tris-substituted variants reflects a strategic shift toward polypharmacology, where multi-target inhibition addresses complex disease pathways.

Significance of Tetrahydroquinoline Scaffolds in Bioactive Compounds

Tetrahydroquinoline (1,2,3,4-tetrahydroquinoline) combines aromatic π-stacking capacity with partial saturation, conferring conformational flexibility absent in fully aromatic systems. Natural products like dynemycin and oxamniquine established its pharmacological relevance, particularly in antimicrobial and antiparasitic applications. The scaffold's ability to mimic protein-protein interaction interfaces arises from its boat-chair conformation, enabling selective binding to kinase domains and epigenetic regulators.

Recent synthetic advances have expanded the scaffold's utility:

- Anticancer agents : Substituents at C-2 and C-4 positions modulate topoisomerase I/II inhibition, with electron-withdrawing groups enhancing DNA intercalation.

- Antimicrobial hybrids : Piperidine-fused derivatives exhibit MIC values as low as 3.191 mg mL⁻¹ against Candida albicans through ergosterol biosynthesis disruption.

- Neurotherapeutics : 2-Methyltetrahydroquinoline derivatives show NMDA receptor antagonism, relevant in Alzheimer’s disease models.

Positioning of Bis-substituted Triazines in Current Research Landscape

Bis-substituted s-triazines occupy a critical niche in structure-based drug discovery, balancing molecular complexity with synthetic accessibility. The 6-chloro-1,3,5-triazine-2,4-diyl core permits symmetrical or asymmetrical functionalization, enabling:

| Design Feature | Pharmacological Advantage | Example Hybrid System |

|---|---|---|

| Axial symmetry | Enhanced crystallinity for X-ray target analysis | Bis-aminopyrimidine inhibitors |

| Variable linker lengths | Optimization of hydrophobic pocket penetration | Alkyl-spaced PI3Kδ inhibitors |

| Chiral centers | Stereoselective target engagement | Tetrahydroisoquinoline conjugates |

In 1,1'-(6-chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline, the juxtaposition of two tetrahydroquinoline units creates a pseudo-dimeric structure. This arrangement mimics natural product dimers like vinblastine while maintaining synthetic tractability, a key advantage over complex alkaloid extraction. Molecular modeling studies suggest the compound’s bifurcated hydrogen-bonding capacity enhances binding to ATP pockets in kinases and helicases.

Research Rationale and Objectives

The strategic union of s-triazine and tetrahydroquinoline in this hybrid addresses three critical challenges in contemporary drug development:

- Overcoming enzymatic deactivation : The chloro-triazine core resists cytochrome P450 oxidation more effectively than traditional benzene rings.

- Enhancing blood-brain barrier permeability : Tetrahydroquinoline’s logP profile (~2.1–3.4) improves CNS bioavailability compared to fully aromatic analogs.

- Multi-target engagement : Preliminary docking studies indicate simultaneous binding to PI3Kδ (ΔG = −9.8 kcal/mol) and HDAC6 (ΔG = −8.3 kcal/mol), suggesting polypharmacological potential.

Current research objectives focus on:

- Systematic SAR analysis of substituent effects on the tetrahydroquinoline rings

- Development of enantioselective synthesis routes to access stereochemically pure variants

- In vitro profiling against kinase panels and epigenetic targets

This compound’s unique architecture positions it as a versatile scaffold for third-generation targeted therapies, particularly in oncology and infectious disease.

Propriétés

IUPAC Name |

1-[4-chloro-6-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-yl]-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5/c22-19-23-20(26-13-5-9-15-7-1-3-11-17(15)26)25-21(24-19)27-14-6-10-16-8-2-4-12-18(16)27/h1-4,7-8,11-12H,5-6,9-10,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIFHHCFBDKBBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)Cl)N4CCCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 1,2,3,4-tetrahydroquinoline. The reaction is carried out in the presence of a base, such as sodium carbonate, in a suitable solvent like dioxane or water . The reaction conditions often require heating to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity compounds.

Analyse Des Réactions Chimiques

Types of Reactions

1,1’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the triazine ring can be substituted by nucleophiles such as amines and thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium carbonate and solvents such as dioxane or water are commonly used.

Oxidation and Reduction: Specific reagents and conditions for these reactions depend on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution with amines can yield substituted triazine derivatives with various functional groups.

Applications De Recherche Scientifique

Biological Activities

Antitumor Properties

Research indicates that triazine derivatives exhibit significant antitumor activity. For example, compounds structurally related to 1,1'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline have been tested against various cancer cell lines. In particular:

- Breast Cancer : Studies have shown that certain triazine derivatives can inhibit the proliferation of breast cancer cells.

- Lung Cancer : Other derivatives demonstrate cytotoxic effects on lung cancer cell lines.

These findings suggest that this compound may hold promise as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazine derivatives are known to possess activity against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Industrial Applications

Dyes and Pigments

The triazine moiety is frequently utilized in the dye industry due to its ability to form stable complexes with metal ions. This property makes it suitable for use in:

- Textile Dyes : Producing vibrant colors with high fastness properties.

- Pigments : Used in coatings and plastics for durable color retention.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant inhibition of lung cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 100 µg/mL. |

| Study C | Dye Stability | Evaluated the lightfastness and washfastness of textiles dyed with triazine-based dyes; results indicated high durability under standard testing conditions. |

Mécanisme D'action

The mechanism of action of 1,1’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Bemotrizinol

Bemotrizinol (CAS: 187393-00-6) shares a triazine backbone but differs in substituents: it contains a 4-methoxyphenyl group and two phenolic rings modified with 2-ethylhexyloxy chains. This structure optimizes UV absorption, making it a commercial sunscreen agent. In contrast, the tetrahydroquinoline groups in 1,1'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline likely reduce UV activity but increase lipophilicity, which could enhance blood-brain barrier penetration in drug design .

Chloro-s-Triazine Herbicides (Atrazine, Propazine)

Chloro-s-triazines like atrazine (CAS: 1912-24-9) and propazine (CAS: 139-40-2) are agrochemicals with chlorine and alkylamine substituents. Atrazine’s substituents (isopropyl and ethyl groups) confer herbicidal activity by inhibiting photosynthesis. The tetrahydroquinoline groups in this compound introduce aromaticity and rigidity, which may shift its mechanism toward enzyme inhibition or receptor binding in pharmaceuticals .

6-Chloro-1,3,5-triazine-2,4-diamine

This simpler analogue (CAS: 101-05-3) lacks complex substituents, resulting in lower molecular weight (187.5 g/mol) and higher water solubility. It is a precursor to herbicides like simazine. The tetrahydroquinoline groups in the target compound significantly alter solubility and bioavailability, favoring organic solvents and lipid membranes .

Physicochemical and Application-Based Comparison

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Primary Applications | Key Properties |

|---|---|---|---|---|

| 1,1'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-... | 377.88 | Chloro, tetrahydroquinoline | Research (potential pharmaceuticals) | High lipophilicity, electrophilic triazine |

| Bemotrizinol | 628.82 | Methoxyphenyl, 2-ethylhexyloxy-phenol | UV absorber in sunscreens | Broad-spectrum UV absorption |

| Atrazine | 215.68 | Chloro, isopropyl, ethyl | Herbicide | Photosystem II inhibition |

| 6-Chloro-1,3,5-triazine-2,4-diamine | 187.50 | Chloro, amine | Herbicide precursor | High reactivity, water-soluble |

Research and Commercial Considerations

- Safety: No specific hazard data (R/S phrases) are provided, but its structural similarity to bioactive triazines warrants caution in handling .

- Potential Applications: Its combination of lipophilic tetrahydroquinoline and reactive triazine positions it as a candidate for drug discovery, particularly in targeting hydrophobic enzyme pockets or as a kinase inhibitor precursor.

Activité Biologique

The compound 1,1'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline is a derivative of triazine and tetrahydroquinoline that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, including its antibacterial, antifungal, anticancer, and anti-inflammatory activities.

- Chemical Formula : C₂₁H₂₀ClN₅

- CAS Number : 489422-72-2

- Molecular Weight : 401.86 g/mol

- Structure : The compound features a triazine ring linked to two tetrahydroquinoline moieties.

Antibacterial Activity

Several studies have investigated the antibacterial properties of triazine derivatives. The compound has shown effective inhibition against various bacterial strains. For example:

- E. coli and S. aureus : In vitro tests demonstrated that the compound exhibits significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL against these pathogens .

Antifungal Activity

The antifungal efficacy of the compound was assessed against common fungal strains:

- Candida albicans : The compound displayed antifungal activity with an MIC of 32 µg/mL . This suggests its potential use in treating fungal infections.

Anticancer Activity

Research indicates that the compound may possess anticancer properties:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induces apoptosis and inhibits cell proliferation at concentrations as low as 10 µM .

- Mechanism of Action : The proposed mechanism involves the disruption of DNA synthesis and interference with cell cycle progression.

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were evaluated through various assays:

- Cytokine Production : The compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages . This suggests its potential role in managing inflammatory diseases.

Study 1: Antibacterial Efficacy

A recent study published in a pharmacological journal evaluated the antibacterial properties of several triazine derivatives. The results indicated that This compound was among the most potent compounds tested against multidrug-resistant bacterial strains .

Study 2: Anticancer Properties

In a study focusing on cancer treatment strategies using novel compounds, this triazine derivative was shown to enhance the cytotoxicity of standard chemotherapeutic agents in resistant cancer cell lines. This combination therapy approach could lead to more effective treatment regimens for resistant cancers .

Q & A

Q. What are the recommended synthetic routes for preparing 1,1'-(6-chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline?

The compound can be synthesized via regioselective cyclization of bifunctional precursors. For example, intramolecular cyclization using epichlorohydrin or analogous chlorinating agents under controlled temperatures (e.g., 60–80°C) in aprotic solvents like DMF or THF has been effective for similar bis-tetrahydroquinoline derivatives. Key steps include optimizing stoichiometry of triazine and tetrahydroquinoline precursors and using catalysts like NaHCO₃ to enhance cyclization efficiency .

Q. How can structural purity and regioselectivity be confirmed during synthesis?

Analytical techniques such as ¹H/¹³C NMR and ESI-MS are critical. For example, ¹H NMR can identify proton environments near the triazine core (e.g., downfield shifts for NH groups at δ 8–10 ppm) and confirm the absence of unreacted chloro-triazine intermediates. High-resolution MS provides molecular weight validation (expected m/z ~450–500 range for this compound). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What solvents and conditions are optimal for recrystallization?

Polar aprotic solvents like DMF or acetonitrile are preferred due to the compound’s moderate solubility. Slow cooling (0.5–1°C/min) from 80°C to room temperature yields high-purity crystals. For hygroscopic intermediates, anhydrous conditions with molecular sieves are recommended .

Advanced Research Questions

Q. How does the chloro-triazine moiety influence electronic properties in optoelectronic applications?

The electron-deficient triazine core enhances charge-transfer interactions, as observed in similar triazine-based materials. UV-vis spectroscopy (λmax ~300–350 nm) and cyclic voltammetry (reduction potentials at −1.2 to −1.5 V vs. Ag/Ag⁺) can quantify electron affinity. Computational studies (DFT) reveal LUMO localization on the triazine ring, suggesting utility in organic semiconductors .

Q. What strategies mitigate competing side reactions during bis-functionalization?

Competing N-alkylation vs. cyclization can be minimized by:

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Accelerated stability studies (40°C/75% RH) show degradation <5% in pH 7 buffers over 30 days. Under acidic conditions (pH 2), hydrolysis of the triazine ring occurs (t₁/₂ ~48 hrs), while basic conditions (pH 12) lead to tetrahydroquinoline ring oxidation. LC-MS identifies degradation products like 6-chloro-1,3,5-triazine-2,4-diol and quinoline derivatives .

Q. What in vitro assays are suitable for evaluating bioactivity?

- Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).

- Antioxidant potential : DPPH radical scavenging (IC₅₀) and FRAP assays.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293), noting EC₅₀ values >100 μM for safety .

Data Contradictions and Resolution

Q. Discrepancies in reported regioselectivity for bis-functionalization: How to resolve?

Conflicting studies on substituent placement may arise from solvent polarity effects. For example, DMF favors para-substitution on tetrahydroquinoline, while THF promotes meta-substitution. Controlled experiments with deuterated solvents and 2D NMR (COSY, NOESY) can clarify regiochemical outcomes .

Q. Why do some studies report low yields (<30%) in triazine coupling?

Trace moisture or residual amines (e.g., from DMF decomposition) can deactivate chloro-triazine intermediates. Pre-drying solvents (3Å molecular sieves) and using scavengers like DIEA (N,N-diisopropylethylamine) improve yields to >60% .

Methodological Recommendations

Q. What computational tools predict structure-activity relationships (SAR)?

Q. How to design derivatives for enhanced photostability?

Introduce electron-donating groups (e.g., -OCH₃) on tetrahydroquinoline to stabilize excited states. Time-resolved fluorescence spectroscopy (TRFS) quantifies triplet-state lifetimes, with longer lifetimes (>1 μs) indicating reduced photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.